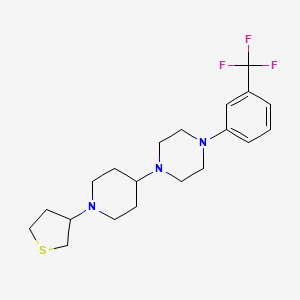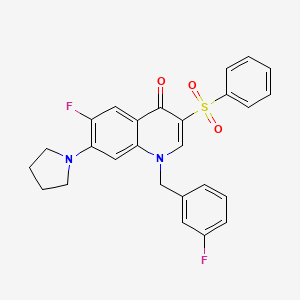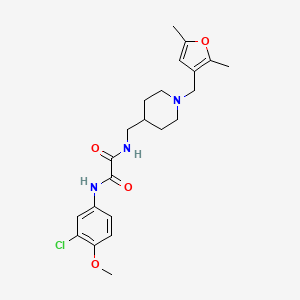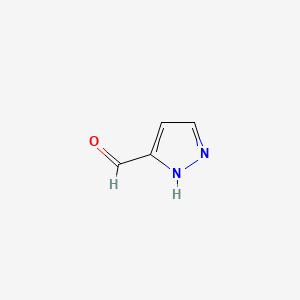![molecular formula C21H23FN2O4S B2389892 N-(2-(2-fluorophényl)-2-méthoxypropyl)-4-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide CAS No. 1797339-52-6](/img/structure/B2389892.png)
N-(2-(2-fluorophényl)-2-méthoxypropyl)-4-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Quinoline and its derivatives are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as a solvent for resins and terpenes .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of anilines with carbonyl compounds. The Skraup synthesis, Doebner modification, Combes quinoline synthesis, Conrad-Limpach synthesis, and Friedländer synthesis are some of the most common methods for synthesizing quinolines .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a planar aromatic system. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of unsaturation, and the presence of chiral centers can all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Agents antimicrobiens
Les quinoléines présentent des propriétés antimicrobiennes prometteuses. Le groupe sulfonamide de notre composé contribue à ses activités antibactériennes et antifongiques. Des chercheurs étudient son efficacité contre divers agents pathogènes, notamment Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus et Escherichia coli . Sa structure unique peut offrir des avantages par rapport aux antibiotiques existants.
Applications photophysiques
Les quinoléines présentent des propriétés photophysiques intéressantes. Leur fluorescence et leur phosphorescence en font des substances précieuses en science des matériaux. Le groupe sulfonamide de notre composé pourrait améliorer ses propriétés luminescentes, ce qui le rendrait utile dans les capteurs, les agents d'imagerie et les dispositifs optoélectroniques.
En résumé, le N-(2-(2-fluorophényl)-2-méthoxypropyl)-4-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide a un potentiel immense dans divers domaines. Sa structure unique et ses groupes fonctionnels en font un sujet fascinant pour la recherche et l'innovation en cours . 🌟
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-21(28-2,17-5-3-4-6-18(17)22)13-23-29(26,27)16-11-14-7-8-19(25)24-10-9-15(12-16)20(14)24/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWYSXDYQDEHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC=CC=C4F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)
![N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389820.png)



![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

